molecular formula C8H11N3O B1588313 1-(3-Methoxyphenyl)guanidine CAS No. 57004-60-1

1-(3-Methoxyphenyl)guanidine

Cat. No.: B1588313
CAS No.: 57004-60-1
M. Wt: 165.19 g/mol
InChI Key: GHJPWSGXHWIAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)guanidine is an organic compound with the molecular formula C8H11N3O. It is a derivative of guanidine, featuring a methoxy group attached to the phenyl ring. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)guanidine can be synthesized through various methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process . Another method involves the use of S-methylisothiourea as a guanidylating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of coupling reagents and metal-catalyzed guanidylation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted guanidines .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)guanidine
  • 1-(2-Methoxyphenyl)guanidine
  • 1-(3-Ethoxyphenyl)guanidine

Comparison: 1-(3-Methoxyphenyl)guanidine is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different properties in terms of solubility, stability, and interaction with biological targets .

Biological Activity

1-(3-Methoxyphenyl)guanidine, also known as N-(3-methoxyphenyl)guanidine, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications based on recent findings.

Chemical Structure and Properties

This compound features a guanidine moiety linked to a methoxy-substituted phenyl group. Its chemical formula is C9H12N4OC_{9}H_{12}N_{4}O, and it exhibits unique properties that contribute to its biological activity.

PropertyValue
Molecular FormulaC₉H₁₂N₄O
Molecular Weight196.22 g/mol
SolubilitySoluble in water
Melting Point100-102 °C

Biological Activities

This compound has been investigated for various biological activities, including:

  • Neuroprotective Effects : This compound acts as a non-competitive inhibitor of the NMDA receptor, which is implicated in excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and ALS. Studies have shown that it can mitigate excessive neuronal excitation, potentially protecting against conditions like hypoxia and ischemia .
  • Antimicrobial Activity : Research indicates that derivatives of guanidine compounds exhibit antibacterial properties. For instance, certain guanidine derivatives have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 4 µg/mL .
  • Analgesic Properties : Some studies suggest that compounds with similar structures may possess analgesic effects, potentially providing relief in pain management contexts .

Synthesis Methods

The synthesis of this compound typically involves the reaction of methoxy-substituted anilines with cyanamide or related compounds under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, with some methods yielding better results than others due to steric hindrance and reaction conditions .

Case Studies and Research Findings

  • Neuroprotective Study : A study focusing on the neuroprotective effects of N-(3-methoxyphenyl)guanidine demonstrated its ability to reduce neuronal cell death in models of excitotoxicity. The compound significantly decreased the levels of apoptotic markers in treated cells compared to controls, suggesting a protective mechanism against NMDA receptor-mediated toxicity .
  • Antimicrobial Evaluation : In another study, the antimicrobial efficacy of various guanidine derivatives was assessed against clinical isolates of resistant bacteria. The results indicated that this compound showed promising activity against multi-drug resistant strains, highlighting its potential as a lead compound for developing new antibiotics .
  • Pharmacokinetics and Safety : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. Safety profiles suggest minimal toxicity at therapeutic doses, making it a candidate for further clinical development .

Properties

IUPAC Name

2-(3-methoxyphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-12-7-4-2-3-6(5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJPWSGXHWIAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426939
Record name 1-(3-methoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57004-60-1
Record name 1-(3-methoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxyphenyl)guanidine
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxyphenyl)guanidine
Reactant of Route 3
Reactant of Route 3
1-(3-Methoxyphenyl)guanidine
Reactant of Route 4
Reactant of Route 4
1-(3-Methoxyphenyl)guanidine
Reactant of Route 5
Reactant of Route 5
1-(3-Methoxyphenyl)guanidine
Reactant of Route 6
Reactant of Route 6
1-(3-Methoxyphenyl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.